molecular formula C21H28IN B14703617 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide CAS No. 20763-36-4

1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide

Cat. No.: B14703617
CAS No.: 20763-36-4
M. Wt: 421.4 g/mol
InChI Key: VEKKCXHOVQMREZ-UHFFFAOYSA-M
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Description

1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidinium ring substituted with a 3,3-diphenylpropyl group and a methyl group, with an iodide ion as the counterion. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide typically involves the alkylation of 1-methylpiperidine with 3,3-diphenylpropyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium chloride or sodium bromide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Corresponding halide derivatives.

    Oxidation: Oxidized forms of the piperidinium ring.

    Reduction: Reduced forms of the piperidinium ring.

Scientific Research Applications

1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in gastrointestinal motility and secretion, providing relief from spastic and painful gastrointestinal conditions .

Comparison with Similar Compounds

  • 1-(3,3-Diphenylpropyl)-4-phenylisonipecotic acid
  • 3,3-Diphenyl-1-propanol
  • 1-octadecyl-3,3-diphenyl-substituted indolinospirochromenes

Comparison: 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide is unique due to its quaternary ammonium structure, which imparts high stability and specific biological activity. Compared to similar compounds, it exhibits distinct anticholinergic properties and is more effective in modulating neurotransmitter activity .

Properties

CAS No.

20763-36-4

Molecular Formula

C21H28IN

Molecular Weight

421.4 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)-1-methylpiperidin-1-ium;iodide

InChI

InChI=1S/C21H28N.HI/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,21H,4,9-10,15-18H2,1H3;1H/q+1;/p-1

InChI Key

VEKKCXHOVQMREZ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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